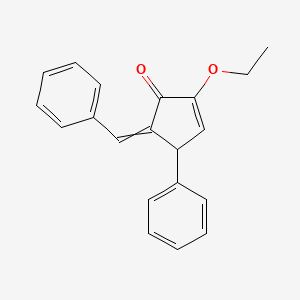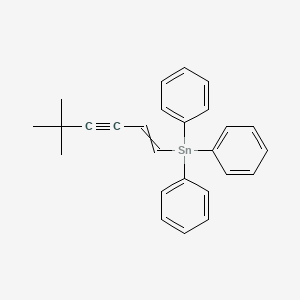![molecular formula C7H9ClN2OSe B12599149 2-Chloro-1-[2-(dimethylamino)-1,3-selenazol-5-yl]ethan-1-one CAS No. 883992-47-0](/img/structure/B12599149.png)
2-Chloro-1-[2-(dimethylamino)-1,3-selenazol-5-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-[2-(dimethylamino)-1,3-selenazol-5-yl]ethan-1-one is a synthetic organic compound that belongs to the class of selenazoles Selenazoles are heterocyclic compounds containing selenium, which is known for its unique chemical properties and biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[2-(dimethylamino)-1,3-selenazol-5-yl]ethan-1-one typically involves the reaction of 2-(dimethylamino)ethanethiol with selenium dioxide to form the selenazole ring. This intermediate is then chlorinated using thionyl chloride to introduce the chloro group at the 2-position. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Chloro-1-[2-(dimethylamino)-1,3-selenazol-5-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The selenium atom in the selenazole ring can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenol or selenide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, potassium thiocyanate, or primary amines.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenols or selenides.
Substitution: Various substituted selenazoles depending on the nucleophile used.
科学的研究の応用
2-Chloro-1-[2-(dimethylamino)-1,3-selenazol-5-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to the presence of selenium.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
作用機序
The mechanism of action of 2-Chloro-1-[2-(dimethylamino)-1,3-selenazol-5-yl]ethan-1-one involves its interaction with biological molecules, particularly proteins and enzymes. The selenium atom can form covalent bonds with thiol groups in cysteine residues, leading to the inhibition of enzyme activity. Additionally, the compound may generate reactive oxygen species (ROS) through redox cycling, contributing to its biological effects.
類似化合物との比較
Similar Compounds
2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate: Another compound containing a chloro group and dimethylamino substituents, but with a different heterocyclic core.
2-(dimethylamino)ethan-1-ol: A simpler compound with a similar dimethylamino group but lacking the selenazole ring.
Uniqueness
2-Chloro-1-[2-(dimethylamino)-1,3-selenazol-5-yl]ethan-1-one is unique due to the presence of the selenazole ring, which imparts distinct chemical and biological properties. The selenium atom in the ring enhances the compound’s reactivity and potential biological activities compared to similar compounds without selenium.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
883992-47-0 |
|---|---|
分子式 |
C7H9ClN2OSe |
分子量 |
251.58 g/mol |
IUPAC名 |
2-chloro-1-[2-(dimethylamino)-1,3-selenazol-5-yl]ethanone |
InChI |
InChI=1S/C7H9ClN2OSe/c1-10(2)7-9-4-6(12-7)5(11)3-8/h4H,3H2,1-2H3 |
InChIキー |
PVDMSTVOWCHCPN-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC=C([Se]1)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(2-Hydroxyethyl)phenoxy]benzonitrile](/img/structure/B12599071.png)
![Oxazole, 4,5-dihydro-2-phenyl-4-[2-(phenylseleno)ethyl]-, (4S)-](/img/structure/B12599075.png)
![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-phenyl-](/img/structure/B12599081.png)
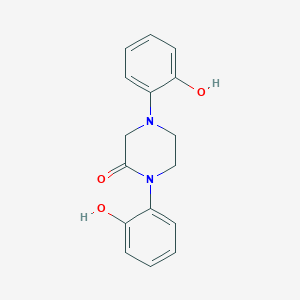
![Phenol, 4-[(acetyloxy)amino]-2,6-dinitro-](/img/structure/B12599098.png)
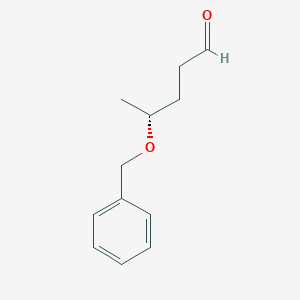
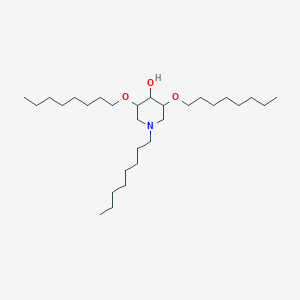
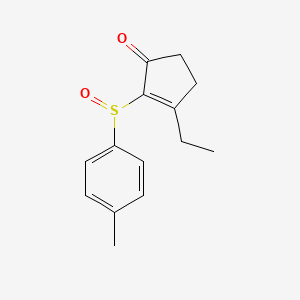
![1,10-Bis[(10-bromodecyl)oxy]decane](/img/structure/B12599114.png)
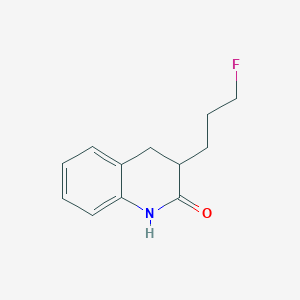
![N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B12599128.png)
![N-{4-[2-Methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-1,3-thiazol-2-yl}acetamide](/img/structure/B12599132.png)
